molecular formula C5H13ClSSi B3045380 Silane, [[(chloromethyl)thio]methyl]trimethyl- CAS No. 105850-89-3

Silane, [[(chloromethyl)thio]methyl]trimethyl-

Cat. No.: B3045380
CAS No.: 105850-89-3
M. Wt: 168.76 g/mol
InChI Key: IKWIERSJEROYFH-UHFFFAOYSA-N
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Description

Silane, [[(chloromethyl)thio]methyl]trimethyl-: is an organosilicon compound that features a silicon atom bonded to three methyl groups and a chloromethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silane, [[(chloromethyl)thio]methyl]trimethyl- typically involves the reaction of trimethylsilylmethyl chloride with a thiol compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Silane, [[(chloromethyl)thio]methyl]trimethyl- undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.

    Oxidation Reactions: The thio group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form simpler silane derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. These reactions are typically carried out under mild conditions with the use of a base.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: New organosilicon compounds with varied functional groups.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Simplified silane derivatives.

Scientific Research Applications

Chemistry: Silane, [[(chloromethyl)thio]methyl]trimethyl- is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the modification of surfaces to enhance their properties, such as hydrophobicity or adhesion.

Biology: In biological research, this compound can be used to modify biomolecules or surfaces to study interactions at the molecular level.

Industry: In the industrial sector, Silane, [[(chloromethyl)thio]methyl]trimethyl- is used in the production of advanced materials, coatings, and adhesives. It is also utilized in the electronics industry for the fabrication of semiconductors and other electronic components.

Mechanism of Action

The mechanism of action of Silane, [[(chloromethyl)thio]methyl]trimethyl- involves its ability to undergo various chemical reactions, as described above. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in surface modification, the compound reacts with surface hydroxyl groups to form stable siloxane bonds, thereby altering the surface properties.

Comparison with Similar Compounds

    Chlorotrimethylsilane: Similar in structure but lacks the thio group, making it less versatile in certain reactions.

    Trimethylsilylmethyl chloride: Similar but without the thio group, limiting its reactivity compared to Silane, [[(chloromethyl)thio]methyl]trimethyl-.

    Trimethylsilylthiomethyl chloride: Similar but with different reactivity due to the presence of the thio group.

Uniqueness: Silane, [[(chloromethyl)thio]methyl]trimethyl- is unique due to the presence of both chloromethyl and thio groups, which provide a combination of reactivity and versatility not found in other similar compounds. This makes it particularly valuable in applications requiring specific chemical modifications and surface treatments.

Properties

IUPAC Name

chloromethylsulfanylmethyl(trimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13ClSSi/c1-8(2,3)5-7-4-6/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWIERSJEROYFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CSCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClSSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50446353
Record name Silane, [[(chloromethyl)thio]methyl]trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105850-89-3
Record name Silane, [[(chloromethyl)thio]methyl]trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {[(chloromethyl)sulfanyl]methyl}trimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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